molecular formula C6H3NO2S B6150723 3-(1,3-thiazol-2-yl)prop-2-ynoic acid CAS No. 1935986-54-1

3-(1,3-thiazol-2-yl)prop-2-ynoic acid

Cat. No. B6150723
CAS RN: 1935986-54-1
M. Wt: 153.2
InChI Key:
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Description

3-(1,3-thiazol-2-yl)prop-2-ynoic acid, also known as 3-thioprop-2-ynoic acid, is an organic compound belonging to the thiophene family. It is composed of a three-membered ring system with a thiazole ring, a prop-2-ynoic acid moiety, and a sulfur atom. This compound has been studied for its potential applications in various scientific fields, such as in drug development, agricultural research, and biochemistry.

Mechanism of Action

The mechanism of action of 3-(1,3-thiazol-2-yl)prop-2-ynoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme HDAC6, which is involved in the regulation of gene expression. This inhibition is thought to occur due to the compound's ability to bind to the enzyme and prevent it from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-thiazol-2-yl)prop-2-ynoic acid are not yet fully understood. However, it is believed that this compound has the potential to affect various biochemical and physiological processes, such as gene expression, enzyme activity, and cell signaling.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3-thiazol-2-yl)prop-2-ynoic acid in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, this compound is relatively stable and can be used in a variety of reactions. The main limitation of using this compound in laboratory experiments is its low solubility in water.

Future Directions

For research on 3-(1,3-thiazol-2-yl)prop-2-ynoic acid include further exploration of its mechanism of action, its potential applications in drug development, and its potential applications in agricultural research. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, further research is needed to develop better methods of synthesizing this compound and to improve its solubility in water.

Synthesis Methods

3-(1,3-thiazol-2-yl)prop-2-ynoic acid can be synthesized in several ways. The most common method is the reaction of prop-2-ynoic acid and thiourea in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the thiourea-catalyzed synthesis of 3-(1,3-thiazol-2-yl)prop-2-ynoic acid-ynoic acid. Other methods of synthesis include the reaction of prop-2-ynoic acid and thiourea in the presence of sulfuric acid, the reaction of prop-2-ynoic acid and thiophene in the presence of a base, and the reaction of prop-2-ynoic acid and thiophene in the presence of a catalyst.

Scientific Research Applications

3-(1,3-thiazol-2-yl)prop-2-ynoic acid has been studied for its potential applications in various scientific fields. In drug development, this compound has been studied for its potential as an inhibitor of the enzyme HDAC6, which is involved in the regulation of gene expression. In agricultural research, this compound has been studied for its potential use as an insecticide. In biochemistry, this compound has been studied for its potential use as a reagent in the synthesis of various organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,3-thiazol-2-yl)prop-2-ynoic acid involves the reaction of 2-bromo-1-propyne with 2-aminothiazole followed by hydrolysis of the resulting intermediate.", "Starting Materials": [ "2-bromo-1-propyne", "2-aminothiazole", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1-propyne in ethanol and add 2-aminothiazole. Heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture and filter the solid product. Wash the solid with ethanol and dry it under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in water and add sodium hydroxide. Stir the mixture until the solid dissolves completely.", "Step 4: Acidify the solution with hydrochloric acid to pH 2-3. Filter the solid product and wash it with water.", "Step 5: Dry the solid product under vacuum to obtain 3-(1,3-thiazol-2-yl)prop-2-ynoic acid." ] }

CAS RN

1935986-54-1

Product Name

3-(1,3-thiazol-2-yl)prop-2-ynoic acid

Molecular Formula

C6H3NO2S

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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